molecular formula C17H19F3N4O2 B14658483 4-Pyrimidineacetamide, 6-(diethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- CAS No. 42055-77-6

4-Pyrimidineacetamide, 6-(diethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)-

Cat. No.: B14658483
CAS No.: 42055-77-6
M. Wt: 368.35 g/mol
InChI Key: JWLMCTPPCPYPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyrimidineacetamide, 6-(diethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities. This particular compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a diethylamino group, a hydroxy group, and a trifluoromethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidineacetamide, 6-(diethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichloropyrimidine with appropriate amines and phenyl derivatives under controlled conditions. The reaction conditions often require the use of catalysts such as zinc chloride or copper salts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidineacetamide, 6-(diethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-Pyrimidineacetamide, 6-(diethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Pyrimidineacetamide, 6-(diethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(diethylamino)-N-hydroxy-
  • 4-Pyrimidineacetamide, 2-(3-methylphenyl)-6-(diethylamino)-N-hydroxy-

Uniqueness

The uniqueness of 4-Pyrimidineacetamide, 6-(diethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- lies in its trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s stability and bioactivity, making it a valuable candidate for various applications in scientific research and industry.

Properties

CAS No.

42055-77-6

Molecular Formula

C17H19F3N4O2

Molecular Weight

368.35 g/mol

IUPAC Name

2-[6-(diethylamino)-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]-N-hydroxyacetamide

InChI

InChI=1S/C17H19F3N4O2/c1-3-24(4-2)14-9-13(10-15(25)23-26)21-16(22-14)11-6-5-7-12(8-11)17(18,19)20/h5-9,26H,3-4,10H2,1-2H3,(H,23,25)

InChI Key

JWLMCTPPCPYPPY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)CC(=O)NO)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.